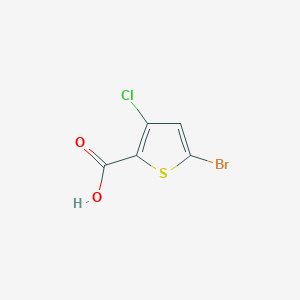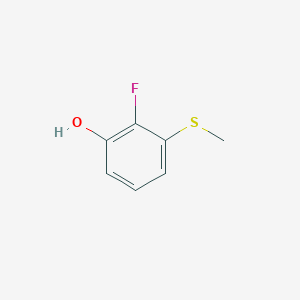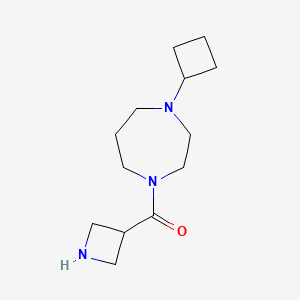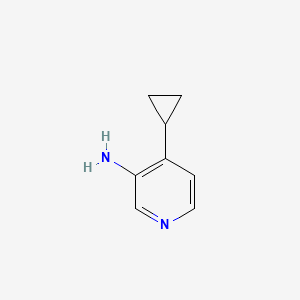
4-Cyclopropylpyridin-3-amine
概要
説明
4-Cyclopropylpyridin-3-amine is a bicyclic heterocycle with a pyridine ring fused to a cyclopropane group. It has a molecular weight of 134.18 . The IUPAC name for this compound is 4-cyclopropyl-3-pyridinamine .
Molecular Structure Analysis
The InChI code for 4-Cyclopropylpyridin-3-amine is1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 . This code represents the molecular structure of the compound. It indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
4-Cyclopropylpyridin-3-amine is a solid at room temperature . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
Synthesis of α-aminophosphonates : 4-Cyclopropylpyridin-3-amine derivatives were synthesized efficiently in a study through a condensation reaction, indicating their potential as intermediates in organic synthesis (Reddy, Reddy, & Reddy, 2014).
Electronic Spectroscopy of Complexes : A study synthesized Pt(II) complexes using 4-aminopyridine derivatives, including 4-Cyclopropylpyridin-3-amine, for probing intramolecular interactions. The study highlights the compound's role in understanding metal-ligand interactions (Yip, Suwarno, & Vittal, 2000).
Microwave-Assisted Synthesis of Naphthyridine Derivatives : A method using microwave irradiation was developed for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the compound's role in rapid and efficient synthetic processes (Han et al., 2010).
Conformational Analysis : An experimental and theoretical study examined the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine, revealing insights into intramolecular forces and stability in such compounds (Trætteberg, Rauch, & Meijere, 2005).
Chemical Reactions and Catalysis
Catalytic Synthesis of N-Cyclopropyl Derivatives : A copper-promoted reaction of amines with cyclopropylboronic acid was studied, where compounds like 4-Cyclopropylpyridin-3-amine might be used as substrates for N-cyclopropylation, a useful transformation in organic chemistry (Bénard, Neuville, & Zhu, 2010).
Palladium-Catalyzed Carbonylation : The compound was potentially useful in a study where palladium catalysis was used for the carbonylation of amines, indicating its utility in complex organic transformations (Hernando et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-cyclopropylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVCHXPHRGPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyridin-3-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


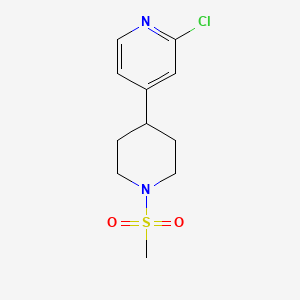
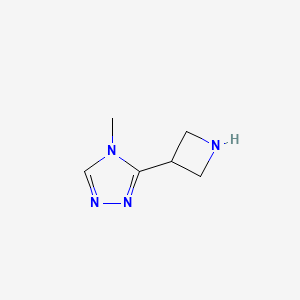
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)
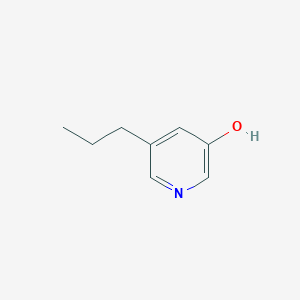
![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
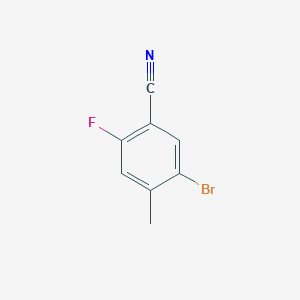
![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

